![molecular formula C14H11ClO2 B1598067 2-[2-(2-chlorophenyl)phenyl]acetic Acid CAS No. 669713-77-3](/img/structure/B1598067.png)

2-[2-(2-chlorophenyl)phenyl]acetic Acid

Vue d'ensemble

Description

“2-[2-(2-chlorophenyl)phenyl]acetic Acid” is an organic compound that contains a phenyl functional group and a carboxylic acid functional group . It has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor .

Synthesis Analysis

The synthesis of “2-[2-(2-chlorophenyl)phenyl]acetic Acid” can be achieved from 2-Chlorobenzyl chloride and 1-Butanol .

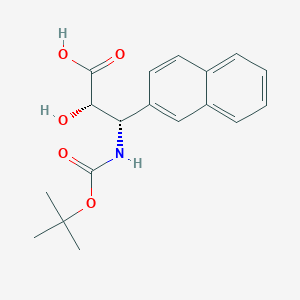

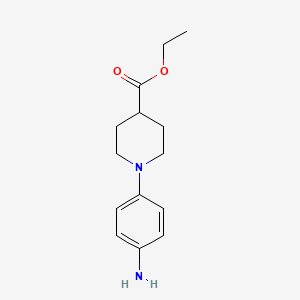

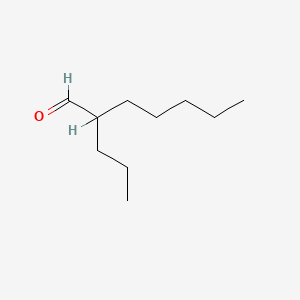

Molecular Structure Analysis

The molecular formula of “2-[2-(2-chlorophenyl)phenyl]acetic Acid” is C14H12ClNO2. The average mass is 261.704 Da and the monoisotopic mass is 261.055664 Da .

Chemical Reactions Analysis

Phenylacetic acid, which is structurally similar to “2-[2-(2-chlorophenyl)phenyl]acetic Acid”, undergoes ketonic decarboxylation to form ketones. It can be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .

Applications De Recherche Scientifique

Synthesis of Phenylacetoxy Cellulosics

This compound is utilized in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives . These materials are significant in the development of modified cellulose, which has applications ranging from biodegradable films to pharmaceutical aids.

Development of Organic Light-Emitting Diodes (OLEDs)

Biphenyl derivatives, such as 2-BIPHENYL-2’-CHLORO-ACETIC ACID, are key intermediates in the production of fluorescent layers for OLEDs . These devices are used in a variety of displays and lighting systems due to their efficiency and brightness.

Liquid Crystal Building Blocks

The compound serves as a building block for basic liquid crystals . Liquid crystals have a wide range of applications, including displays in electronic devices, thermometers, and in research related to liquid crystal lasers.

Pharmaceutical Applications

A large number of biphenyl derivatives are used in medicine due to their antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, and anti-proliferative properties . This compound’s structure makes it a candidate for further exploration in drug development.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Compounds with a biphenyl nucleus, like 2-BIPHENYL-2’-CHLORO-ACETIC ACID, have shown noteworthy biological activities. They play a role in the development of NSAIDs, which are used to reduce pain, decrease fever, prevent blood clots, and in higher doses, decrease inflammation .

Synthesis of Antimalarial Drugs

The biphenyl structure is also significant in the synthesis of antimalarial drugs. These drugs are crucial in the fight against malaria, a disease that affects millions of people worldwide .

Agricultural Products

Biphenyl derivatives are used to produce a range of agricultural products. They can act as growth regulators, herbicides, or fungicides, contributing to the protection and enhancement of crop yields .

Advanced Research in Axial Chirality

The compound’s structure allows for the exploration of axial chirality, a property that can be exploited in the synthesis of chiral drugs, which are important in creating medications with targeted effects and reduced side effects .

Safety and Hazards

“2-[2-(2-chlorophenyl)phenyl]acetic Acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Mécanisme D'action

Target of Action

Similar compounds such as 4-chlorophenylacetic acid have been suggested to have potential therapeutic applications in the prevention or treatment of estrogen-sensitive breast cancer .

Mode of Action

It’s worth noting that related compounds like phenylacetic acid are known to interact with enzymes of the urea cycle .

Biochemical Pathways

It has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .

Pharmacokinetics

Related compounds like phenylacetic acid are known to undergo hydrolysis involving arylesterase in plasma, both arylesterase and carboxylesterase in liver microsomes, and carboxylesterase in liver cytosol .

Result of Action

Related compounds like 4-chlorophenylacetic acid have been suggested to have potential therapeutic applications in the prevention or treatment of estrogen-sensitive breast cancer .

Action Environment

It’s worth noting that the compound is a solid at room temperature and has a melting point of 92-95 °c .

Propriétés

IUPAC Name |

2-[2-(2-chlorophenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-14(16)17/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBAASFLIOOSLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362652 | |

| Record name | 2-[2-(2-chlorophenyl)phenyl]acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2-chlorophenyl)phenyl]acetic Acid | |

CAS RN |

669713-77-3 | |

| Record name | 2′-Chloro[1,1′-biphenyl]-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669713-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(2-chlorophenyl)phenyl]acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1598007.png)